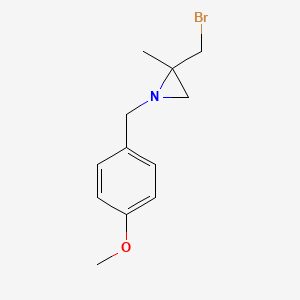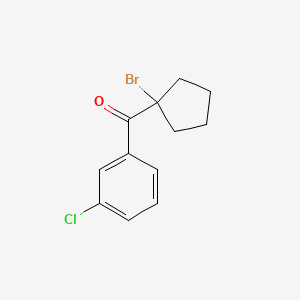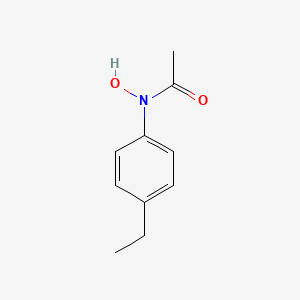![molecular formula C6H11ClFN B11717946 5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11717946.png)
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩は、分子式C6H11ClFNの化学化合物です。これは、その構造内にフッ素原子と窒素原子を含む二環式化合物です。
準備方法
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩の合成には、通常、複数のステップが含まれます。一般的な合成経路には、次のステップが含まれます。
出発物質: 合成は、適切な二環式前駆体から始まります。
フッ素化: フッ素化剤を用いて、二環式構造にフッ素原子を導入します。
塩酸塩の生成: 最終ステップでは、遊離塩基を塩酸と反応させて、その塩酸塩に変換します。
工業的生産方法は、収率と純度を高めるためにこれらのステップを最適化し、商業的な需要を満たすためにプロセスをスケールアップすることが含まれる場合があります。
化学反応の分析
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩は、次のようなさまざまな種類の化学反応を起こすことができます。
置換反応: フッ素原子は、適切な試薬を使用して他の官能基に置換できます。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる生成物を形成することができます。
付加反応: 二環式構造は、求電子剤または求核剤との付加反応を可能にします。
これらの反応で使用される一般的な試薬には、m-クロロ過安息香酸 (MCPBA) などの酸化剤と、水素化リチウムアルミニウム (LiAlH4) などの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩は、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生物学的標的との相互作用について研究されています。
医学: 医薬品中間体としての使用を含め、その潜在的な治療応用を調査するための研究が進められています。
産業: 新しい材料の開発や、工業用化学プロセスにおける試薬として使用される可能性があります。
作用機序
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩の作用機序には、特定の分子標的との相互作用が含まれます。フッ素原子と二環式構造は、そのユニークな結合特性と反応性に寄与しています。この化合物は、酵素、受容体、または他のタンパク質と相互作用して、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路と分子標的は、特定のアプリケーションと使用コンテキストによって異なります。
類似の化合物との比較
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩は、次のような他の類似の化合物と比較できます。
2-アザビシクロ[2.2.1]ヘプタン塩酸塩: フッ素原子が欠如しており、化学的および生物学的特性が異なる可能性があります。
5-フルオロ-2-アザビシクロ[3.2.1]オクタン塩酸塩: 異なる二環式構造を含んでおり、反応性と用途が異なります。
5-フルオロ-2-アザビシクロ[2.2.1]ヘプタン塩酸塩の独自性は、フッ素原子と二環式構造の特定の組み合わせにあり、これは異なる化学的および生物学的特性を付与します。
類似化合物との比較
5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane hydrochloride: Lacks the fluorine atom, which may result in different chemical and biological properties.
5-Fluoro-2-azabicyclo[3.2.1]octane hydrochloride: Contains a different bicyclic structure, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of a fluorine atom and a bicyclic structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H11ClFN |
|---|---|
分子量 |
151.61 g/mol |
IUPAC名 |
5-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H10FN.ClH/c7-6-2-5-1-4(6)3-8-5;/h4-6,8H,1-3H2;1H |
InChIキー |
SNXRMQLHOJPLRM-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1CN2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)


![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)

![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)

